molecular formula C17H22N4O3S B2766028 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 905765-64-2

2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2766028
M. Wt: 362.45
InChI Key: KLYGYECUOMGLHZ-UHFFFAOYSA-N
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Description

2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death. Additionally, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide in lab experiments is its potent anti-cancer properties. This makes it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of other diseases.
However, there are some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research of 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide. One of the main directions is the further optimization of its anti-cancer properties. This can involve the development of new analogs with improved solubility and potency.
Additionally, further research is needed to fully understand the mechanism of action of this compound. This can involve the use of advanced imaging techniques to visualize its effects on cancer cells. Finally, there is a need for further research into the potential applications of this compound in other fields, such as inflammation and oxidative stress.

Synthesis Methods

The synthesis method of 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide involves the reaction of p-tolyl isocyanate with 5-(2-morpholinoethyl)-1,3,4-oxadiazole-2-thiol in the presence of triethylamine. The reaction is carried out in anhydrous acetonitrile at a temperature of 60°C for 24 hours. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that it has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(4-methylphenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-13-2-4-14(5-3-13)18-15(22)12-25-17-20-19-16(24-17)6-7-21-8-10-23-11-9-21/h2-5H,6-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYGYECUOMGLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide

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